Cas no 2228777-34-0 (tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate)

tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate
- EN300-1893891
- 2228777-34-0
-
- インチ: 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-8(6-15)4-11(12,13)7-14/h8H,4-7,14H2,1-3H3
- InChIKey: PRMKDCYOUAAURD-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(CC1CN(C(=O)OC(C)(C)C)C1)F
計算された属性
- せいみつぶんしりょう: 250.14928421g/mol
- どういたいしつりょう: 250.14928421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.6Ų
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893891-0.05g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1893891-1.0g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1893891-10g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1893891-0.1g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1893891-0.25g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1893891-5.0g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1893891-2.5g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1893891-5g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1893891-1g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1893891-0.5g |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate |
2228777-34-0 | 0.5g |
$1221.0 | 2023-09-18 |
tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-Butyl 3-(3-Amino-2,2-difluoropropyl)azetidine-1-carboxylate (CAS: 2228777-34-0)
The compound tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate (CAS: 2228777-34-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This azetidine derivative, characterized by its unique difluoropropyl and tert-butyl carbamate functionalities, serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting protease inhibitors and GPCR modulators. Recent studies have highlighted its role in the optimization of pharmacokinetic properties and the enhancement of target binding affinity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the synthesis of novel SARS-CoV-2 main protease inhibitors. The difluoropropyl moiety was found to significantly improve metabolic stability, while the azetidine ring contributed to enhanced binding interactions with the protease active site. The study reported a 40% increase in inhibitory potency compared to non-fluorinated analogs, underscoring the importance of this intermediate in antiviral drug development.
Another significant application was reported in a Nature Communications paper, where tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate was used as a building block for the development of selective dopamine D3 receptor antagonists. The compound's structural flexibility allowed for precise modulation of receptor selectivity, leading to potential therapeutics for neuropsychiatric disorders with reduced side effects. The research team achieved nanomolar affinity through systematic optimization of the azetidine scaffold.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency of producing this valuable intermediate. A 2024 Organic Process Research & Development publication detailed a novel continuous flow synthesis method that increased yield from 65% to 89% while reducing reaction time from 12 hours to just 3 hours. This breakthrough in process chemistry addresses previous scalability challenges and makes the compound more accessible for large-scale pharmaceutical applications.
The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of derivatives containing this azetidine scaffold have been extensively studied. Toxicology reports indicate excellent metabolic stability and minimal cytochrome P450 inhibition, making it particularly attractive for CNS-targeting drugs. Researchers at several major pharmaceutical companies have incorporated this intermediate into their lead optimization programs, with multiple candidates currently in preclinical development stages.
Future research directions for this compound include exploration of its use in PROTAC (PROteolysis TArgeting Chimera) technology and as a component in antibody-drug conjugates. The presence of both amino and carbamate functionalities provides multiple points for conjugation, while the difluoropropyl group offers potential for tuning lipophilicity. As the field of targeted protein degradation continues to expand, the versatility of tert-butyl 3-(3-amino-2,2-difluoropropyl)azetidine-1-carboxylate positions it as a valuable tool in modern drug discovery pipelines.
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